An In-depth Technical Guide to the Core Chemical Properties of (5-Phenylisoxazol-3-yl)methanol
An In-depth Technical Guide to the Core Chemical Properties of (5-Phenylisoxazol-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental chemical properties, synthesis, and potential applications of (5-Phenylisoxazol-3-yl)methanol. The information is intended to support research and development activities in medicinal chemistry and materials science.
Core Chemical Properties
(5-Phenylisoxazol-3-yl)methanol is a heterocyclic compound featuring a phenyl group and a hydroxymethyl group attached to an isoxazole ring. The physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₉NO₂ | [1] |
| Molecular Weight | 175.18 g/mol | [1] |
| CAS Number | 1619-37-0 | [2] |
| Appearance | White to almost white powder/crystal | [2] |
| Melting Point | 100.0 - 104.0 °C | [2] |
| Boiling Point | 362.8°C at 760 mmHg (Predicted) | |
| Flash Point | 173.2°C (Predicted) | [3] |
| Purity | >98.0% (GC) | [2] |
| Synonyms | 3-Hydroxymethyl-5-phenylisoxazole | [2] |
| SMILES | OCc1cc(no1)-c2ccccc2 | [1] |
| InChI | 1S/C10H9NO2/c12-7-9-6-10(11-13-9)8-4-2-1-3-5-8/h1-6,12H,7H2 | [1] |
Note: Some physical properties such as boiling and flash points are predicted values.
It is important to distinguish this compound from its isomer, (3-Phenylisoxazol-5-yl)methanol (CAS No. 90924-12-2).[4][5] While they share the same molecular formula and weight, their structural differences lead to distinct physical and chemical properties.
Spectroscopic Data
Detailed spectroscopic analysis is crucial for the structural confirmation of (5-Phenylisoxazol-3-yl)methanol. Below are the expected characteristic signals based on its structure and data from analogous compounds.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl group, a singlet for the isoxazole ring proton, a singlet or triplet for the methylene protons of the hydroxymethyl group, and a broad singlet for the hydroxyl proton.
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbons of the phenyl ring, the isoxazole ring, and the methylene carbon of the hydroxymethyl group.[6]
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption band in the region of 3200-3500 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group, indicative of hydrogen bonding.[7] Aromatic C-H stretching vibrations are expected around 3100 cm⁻¹, and C=N stretching of the isoxazole ring would appear near 1600 cm⁻¹.[7] The region from approximately 1500 to 400 cm⁻¹ serves as a fingerprint region for identification.[8]
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (175.18 g/mol ).
Experimental Protocols
The synthesis of 3,5-disubstituted isoxazoles, such as (5-Phenylisoxazol-3-yl)methanol, is often achieved via a 1,3-dipolar cycloaddition reaction.[9] A general and efficient one-pot procedure involves the reaction of an aldoxime with an alkyne.[9]
Synthesis of (5-Phenylisoxazol-3-yl)methanol via 1,3-Dipolar Cycloaddition
This protocol is a generalized method based on the synthesis of similar isoxazole derivatives.[7][10]
Materials:
-
Benzaldoxime
-
Propargyl alcohol
-
N-Chlorosuccinimide (NCS) or Sodium Hypochlorite (NaOCl)
-
N,N-Dimethylformamide (DMF) or another suitable solvent
-
Copper(II) sulfate (CuSO₄) and L-ascorbic acid (for CuAAC variation) or a suitable base.
-
Ethyl acetate
-
Petroleum ether
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation of the Reaction Mixture: In a round-bottom flask, dissolve benzaldoxime in a suitable solvent like N,N-dimethylformamide (DMF).
-
Generation of Nitrile Oxide in situ: Slowly add a halogenating agent, such as N-chlorosuccinimide (NCS), to the solution.[10] This reaction generates the hydroximoyl chloride intermediate. Subsequent elimination of HCl, often facilitated by a base, yields the phenyl nitrile oxide dipole.
-
Cycloaddition: Add propargyl alcohol to the reaction mixture containing the in situ generated phenyl nitrile oxide.[10]
-
Reaction Monitoring: Stir the mixture at room temperature or with gentle heating.[10] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, dilute the mixture with water or a suitable aqueous solution and extract the product with an organic solvent like ethyl acetate.[10]
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[10] The resulting crude product is then purified by silica gel column chromatography, typically using a solvent system such as petroleum ether/ethyl acetate, to yield pure (5-Phenylisoxazol-3-yl)methanol.[10]
Applications in Drug Development and Research
The isoxazole ring is a prominent scaffold in medicinal chemistry, recognized for its role as a versatile pharmacophore and a bioisostere for other functional groups.[9]
-
Pharmacological Significance: Isoxazole derivatives exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[7] They are key components in several commercial drugs.
-
Drug Design: The isoxazole moiety can improve the physicochemical properties of a drug candidate, such as metabolic stability and oral bioavailability. Its ability to participate in hydrogen bonding and other non-covalent interactions makes it a valuable component for designing ligands that bind to specific biological targets like enzymes and receptors.
-
Research Intermediate: (5-Phenylisoxazol-3-yl)methanol serves as a crucial building block for the synthesis of more complex molecules. The hydroxyl group provides a reactive handle for further chemical modifications, enabling the creation of diverse chemical libraries for drug discovery screening.
References
- 1. (3-Phenylisoxazol-5-yl)methanol AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. (5-Phenylisoxazol-3-yl)methanol | 1619-37-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. echemi.com [echemi.com]
- 4. chemscene.com [chemscene.com]
- 5. 90924-12-2 Cas No. | (3-Phenylisoxazol-5-yl)methanol | Apollo [store.apolloscientific.co.uk]
- 6. rsc.org [rsc.org]
- 7. biolmolchem.com [biolmolchem.com]
- 8. CH3OH infrared spectrum of methanol prominent wavenumbers cm-1 detecting hydroxyl functional groups present finger print for identification of methanol methyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. One-Pot Synthesis of (3-Phenylisoxazol-5-yl)methanol Derivatives ...: Ingenta Connect [ingentaconnect.com]
- 10. (3-Phenylisoxazol-5-yl)methanol - PMC [pmc.ncbi.nlm.nih.gov]
